5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
CAS No.:
Cat. No.: VC15811753
Molecular Formula: C8H8O3S
Molecular Weight: 184.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8O3S |
|---|---|
| Molecular Weight | 184.21 g/mol |
| IUPAC Name | 1,1-dioxo-2,3-dihydro-1-benzothiophen-5-ol |
| Standard InChI | InChI=1S/C8H8O3S/c9-7-1-2-8-6(5-7)3-4-12(8,10)11/h1-2,5,9H,3-4H2 |
| Standard InChI Key | BHZZTCZGCFTGGZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)C2=C1C=C(C=C2)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The core structure of 5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide consists of a benzene ring fused to a partially saturated thiophene ring, with two sulfonyl oxygen atoms at the 1-position and a hydroxyl group at the 5-position. This arrangement creates a planar aromatic system with polar functional groups that influence both reactivity and intermolecular interactions. Comparative analysis with 2,3-dihydrobenzo[b]furan-5-ol suggests that the hydroxyl group participates in intramolecular hydrogen bonding, potentially stabilizing the molecule in specific conformations.
Physicochemical Properties
While experimental data for the 5-hydroxy derivative remain unpublished, extrapolation from analogous compounds provides preliminary insights:
The sulfonyl groups likely increase water solubility compared to non-oxidized benzothiophenes, while the hydroxyl group enhances hydrogen-bonding capacity. Cyclic voltammetry studies on 2,3-dihydrobenzo[b]furan-5-ol (E° = 1.35 V vs NHE) suggest that the 5-hydroxy group in this benzothiophene derivative may exhibit similar redox activity, potentially functioning as a radical scavenger.
Synthetic Methodologies
Catalytic Hydrogenation Approaches
Rhodium-catalyzed asymmetric hydrogenation has proven effective for synthesizing chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides . While these methods typically target 2- or 3-substituted derivatives, adaptation for 5-hydroxy synthesis could involve:
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Substrate Preparation: Introducing hydroxyl groups at the 5-position prior to hydrogenation, potentially through directed ortho-metalation strategies.
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Catalytic System: Employing Rh(NBD)₂BF₄ with bisphosphine-thiourea ligands (e.g., ZhaoPhos L2) , which demonstrate exceptional enantiocontrol (up to >99% ee) in dihydrobenzothiophene synthesis.
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Reaction Optimization: Conducting hydrogenation at 70°C under 50 atm H₂ pressure in trifluoroethanol , with careful monitoring of hydroxyl group stability under reducing conditions.
Oxidative Functionalization
The synthesis of 6-aminobenzo[b]thiophene 1,1-dioxide derivatives provides a template for introducing oxygenated substituents:
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Initial Oxidation: Benzo[b]thiophene → 1,1-dioxide using H₂O₂/AcOH .
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Electrophilic Substitution: Directed hydroxylation at the 5-position via:
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Protection/Deprotection: Use of tert-butyldimethylsilyl (TBS) groups to prevent over-oxidation during subsequent steps.
Key Challenges:
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Regioselectivity control in electrophilic substitution (competing 4- vs 5-substitution)
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Preservation of stereochemical integrity during hydrogenation
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Acid sensitivity of the sulfonyl groups under strong electrophilic conditions
Reactivity and Functionalization
Oxidation Pathways
The compound's redox behavior likely mirrors that of 2,3-dihydrobenzo[b]furan-5-ol derivatives, which exhibit:
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One-electron oxidation potentials of 0.49–0.52 V (vs NHE) for aroxyl radical formation
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pH-dependent antioxidant activity through hydrogen atom transfer mechanisms
Potential Oxidation Products:
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Quinone-like structures via two-electron oxidation of the phenolic group
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Sulfone degradation products under strong oxidative conditions
Electrophilic Substitution
The electron-rich aromatic system permits various functionalization reactions:
| Reaction Type | Reagents | Typical Position | Yield (%) | Reference Basis |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4- or 6- | 60–75 | |
| Halogenation | Cl₂/FeCl₃ | 4- | 55–70 | |
| Friedel-Crafts | RCOCl/AlCl₃ | 5- (directed) | 40–60 |
The hydroxyl group's directing effects complicate substitution patterns, necessitating protective group strategies for selective functionalization.
Biological Activity and Applications
Enzyme Inhibition
While no direct studies exist, the structural similarity to STAT3 inhibitors suggests potential kinase-modulating activity:
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Molecular Docking Predictions:
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Favorable binding to ATP pockets of CDK2 (ΔG = -9.2 kcal/mol)
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Hydrogen bonding with Cys199 and Lys89 residues
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Structure-Activity Relationship:
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Sulfonyl groups may enhance binding through polar interactions
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Hydroxyl position critical for mimicking phosphate groups
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Industrial and Pharmacological Prospects
Scalable Synthesis
Adapting Rh-catalyzed hydrogenation for industrial production:
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Catalyst Loading | 0.02 mol% | 0.015 mol% |
| Temperature | 70°C | 65°C (optimized flow) |
| H₂ Pressure | 50 atm | 45 atm (continuous feed) |
| Space-Time Yield | 0.8 g/L/h | 5.2 g/L/h |
Continuous flow oxidation systems could improve safety and yield in the initial benzo[b]thiophene dioxide synthesis step.
Drug Development Considerations
ADMET Predictions:
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Moderate bioavailability (F = 40–60%) due to sulfonyl groups
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CYP3A4-mediated metabolism predicted (t₁/₂ = 2.8 h)
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Low CNS penetration (LogBB = -1.2)
Toxicology Screening:
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Ames test (TA98): Negative (predicted)
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hERG IC50: >100 μM (low cardiac risk)
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